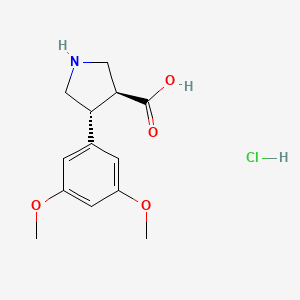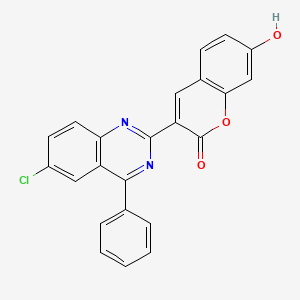
(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as (−)-Stepholidine hydrochloride or L-Stepholidine hydrochloride. It is a natural alkaloid that is found in the plant Stephania intermedia S. Moore, which is native to China. The compound has been studied for its potential use in treating various medical conditions due to its unique biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have synthesized and characterized various compounds with structures similar to or derivatives of "(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride". For example, Burgos et al. (1992) synthesized a series of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides and studied them using NMR spectroscopy and X-ray diffraction, noting their conformation and the crystal structure of specific derivatives (Burgos et al., 1992). These compounds showed a preferred conformation in methanol, with detailed analysis of the pyrrolidine and piperidine rings' structures.
Chemical Reactions and Properties
In the realm of chemical synthesis and characterization, Izquierdo et al. (1999) explored the use of 4-Octulose derivatives as intermediates in the synthesis of polyhydroxyindolizidines, showcasing a method that involves catalytic hydrogenation and provides insights into the synthetic versatility of pyrrolidine derivatives (Izquierdo et al., 1999).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The study of Metal-Organic Frameworks (MOFs) and coordination polymers using pyridine-dicarboxylic acid derivatives reveals the structural versatility and potential application areas of these compounds. Ghosh and Bharadwaj (2003) discussed the coexistence of water dimer and hexamer clusters in 3D metal-organic framework structures, highlighting the complex hydrogen bonding and coordination behavior of these systems (Ghosh & Bharadwaj, 2003).
Synthesis and Biological Activity
Research into the synthesis and biological activity of pyrrolo[2,3-b]pyridine scaffolds, as described by Sroor (2019), showcases the preparation of novel compounds and their characterization for potential biological applications. These compounds were synthesized by reacting new pyrrole derivatives with different substituted aromatic acids, yielding products with significant yields and characterized for their structural properties (Sroor, 2019).
Propriétés
IUPAC Name |
(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-9-3-8(4-10(5-9)18-2)11-6-14-7-12(11)13(15)16;/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16);1H/t11-,12+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGRKXAUSQAEFU-ZVWHLABXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CNCC2C(=O)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2704246.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2704247.png)
![(2,4-Dimethylthiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2704248.png)
![2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide](/img/structure/B2704249.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2704250.png)
![1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2704252.png)
![1-[(2-Isopropyl-5-methylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B2704253.png)
![Ethyl 2-[(2-chloro-4-fluorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2704255.png)



![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide](/img/structure/B2704263.png)
![7-Methoxy-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2704264.png)